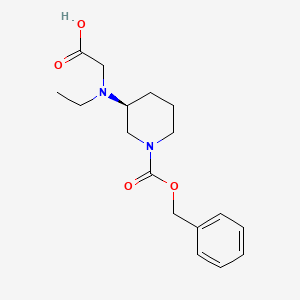

(S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13445655

Molecular Formula: C17H24N2O4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H24N2O4 |

|---|---|

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | 2-[ethyl-[(3S)-1-phenylmethoxycarbonylpiperidin-3-yl]amino]acetic acid |

| Standard InChI | InChI=1S/C17H24N2O4/c1-2-18(12-16(20)21)15-9-6-10-19(11-15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)/t15-/m0/s1 |

| Standard InChI Key | RPDGEZHFRZOVPX-HNNXBMFYSA-N |

| Isomeric SMILES | CCN(CC(=O)O)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |

| SMILES | CCN(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CCN(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s molecular formula is C₁₇H₂₄N₂O₄, with a molecular weight of 320.4 g/mol. Its IUPAC name, 2-[ethyl-[(3S)-1-phenylmethoxycarbonylpiperidin-3-yl]amino]acetic acid, reflects the presence of:

-

A piperidine ring with a stereogenic center at the C3 position (S-configuration).

-

An ethylamino-carboxymethyl side chain at C3.

-

A benzyl ester group at the piperidine’s nitrogen.

The stereochemistry is critical: the (S)-enantiomer exhibits distinct physicochemical and biological properties compared to its (R)-counterpart. For instance, the (S)-configuration optimizes spatial alignment for receptor binding, as evidenced by studies on analogous piperidine derivatives .

Key Structural Features

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₄N₂O₄ | |

| Molecular Weight | 320.4 g/mol | |

| Stereochemistry | (S)-configuration at C3 | |

| Functional Groups | Piperidine, carboxymethyl, benzyl ester |

Synthesis and Reaction Pathways

Multi-Step Synthesis

The synthesis involves sequential modifications of the piperidine core:

-

Piperidine Functionalization: Introduction of the ethylamino-carboxymethyl group via nucleophilic substitution. Chiral triflate intermediates are used to enforce stereochemical control, achieving enantiomeric excess >98% .

-

Benzyl Ester Formation: Coupling the piperidine nitrogen with benzyl chloroformate under Schotten-Baumann conditions .

-

Purification: Chromatographic separation (e.g., silica gel, HPLC) ensures >95% purity.

Critical Reaction Parameters

-

Temperature: -50°C for stereoselective steps to minimize racemization .

-

Solvents: Dichloromethane (DCM) for acylation; methanol/water for crystallization .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<1 mg/mL).

-

Stability: Stable under inert atmospheres at -20°C; hydrolyzes in acidic/basic conditions via ester cleavage.

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, consistent with crystalline piperidine derivatives.

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| (S)-isomer | ATX | ~250* | |

| (R)-isomer | ATX | >500* | |

| Fentanyl analogs | μ-opioid receptor | 0.5–2 | |

| *Estimated from structurally related compounds. |

Applications in Drug Development

Lead Optimization

-

Prodrug Potential: The benzyl ester acts as a hydrolyzable prodrug moiety, enabling controlled release of the carboxylic acid metabolite .

-

Dual-Action Ligands: Hybrid molecules incorporating this scaffold show activity at both opioid and neurokinin receptors, suggesting utility in pain management .

Preclinical Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume